Cas no 89-97-4 (1-(2-chlorophenyl)methanamine)

1-(2-Chlorophenyl)methanamine is a chlorinated aromatic amine with the molecular formula C₇H₈ClN. This compound features a primary amine group attached to a benzene ring substituted with a chlorine atom at the ortho position, imparting distinct electronic and steric properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The ortho-chlorine substituent enhances reactivity in nucleophilic substitution and metal-catalyzed coupling reactions. Its stable aromatic structure ensures compatibility with a range of reaction conditions. The compound is typically handled under controlled conditions due to its amine functionality, requiring appropriate storage and handling to maintain purity and stability.
1-(2-chlorophenyl)methanamine structure
1-(2-chlorophenyl)methanamine structure
Product Name:1-(2-chlorophenyl)methanamine
CAS No:89-97-4
MF:C7H8ClN
MW:141.598120689392
MDL:MFCD00008108
CID:34538
PubChem ID:66648
Update Time:2026-05-11

1-(2-chlorophenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (2-Chlorophenyl)methanamine
    • 1-(2-Chlorophenyl)methanamine
    • 2-Chlorobenzylamine
    • 4-Hydroethylanisole
    • p-(2-methoxyethyl)phenol
    • 2-Chlorobenzenemethanamine
    • 1-Aminomethyl-2-chlorobenzene
    • o-Chlorobenzylamine
    • Benzenemethanamine, 2-chloro-
    • o-Chlorobenzyl amine
    • 2-Chloro-benzylamine
    • Benzylamine, o-chloro-
    • (2-chlorophenyl)methylamine
    • 2-chloro benzylamine
    • 2-chlorobenzyl amine
    • KDDNKZCVYQDGKE-UHFFFAOYSA-N
    • L790J4Y7A3
    • ST093336
    • NSC60118
    • 2-Choro-benzylamine
    • OCAM
    • PubChem6155
    • PubChem5800
    • o-c
    • 2-Chlorobenzylamine, 95%
    • AKOS000119563
    • TICLOPIDINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
    • MFCD00008108
    • CHEMBL12712
    • A25052
    • NSC 60118
    • Q27282805
    • PS-5316
    • NSC-60118
    • ortho-chlorobenzylamine
    • FT-0656100
    • EINECS 201-955-8
    • 2-chlorbenzylamin
    • CS-W016433
    • 89-97-4
    • o-chloro-benzyl amine
    • EC 201-955-8
    • (2-chlorophenyl)-methyl-amine
    • F2190-0389
    • FT-0611928
    • P-Chlorobenzylamine;O-Chlorobenzylamine
    • CK2391
    • DTXSID3059002
    • Z55002587
    • (2-Chlorophenyl)methanamine #
    • BDBM50029104
    • UNII-L790J4Y7A3
    • 2-chloro benzyl amine
    • W-100352
    • [(2-Chlorophenyl)methyl]amine
    • AM20041339
    • EN300-16218
    • SCHEMBL9299
    • 2-Chlorobenzenemethanamine (ACI)
    • Benzylamine, o-chloro- (6CI, 7CI, 8CI)
    • α-Amino-2-chlorotoluene
    • Benzylamine, o-chloro-(8CI)
    • DB-020922
    • NS00007676
    • DTXCID6048672
    • TICLOPIDINE HYDROCHLORIDE IMPURITY C (EP IMPURITY)
    • 1-Aminomethyl-2-chlorobenzene2-Chlorobenzylamine
    • 2-Chlorobenzenemethanamine ; 1-Aminomethyl-2-chlorobenzene
    • 1-(2-chlorophenyl)methanamine
    • MDL: MFCD00008108
    • Inchi: 1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
    • InChI Key: KDDNKZCVYQDGKE-UHFFFAOYSA-N
    • SMILES: ClC1C(CN)=CC=CC=1
    • BRN: 907186

Computed Properties

  • Exact Mass: 141.03500
  • Monoisotopic Mass: 141.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.4
  • Topological Polar Surface Area: 26

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.173 g/mL at 25 °C(lit.)
  • Boiling Point: 219°C(lit.)
  • Flash Point: Degrees Fahrenheit:190.4°F
    Degrees Celsius:88°C
  • Refractive Index: n20/D 1.562(lit.)
  • PSA: 26.02000
  • LogP: 2.49900
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

1-(2-chlorophenyl)methanamine Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2735 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34-37
  • Safety Instruction: S26-S36/37/39-S45
  • FLUKA BRAND F CODES:9-23
  • Hazardous Material Identification: C
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R34
  • HazardClass:8
  • PackingGroup:III
  • TSCA:T
  • Storage Condition:Store at room temperature

1-(2-chlorophenyl)methanamine Customs Data

  • HS CODE:29214980
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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1-(2-chlorophenyl)methanamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Nickel (silica-supported iron oxide) Solvents: Ethanol ;  20 bar, rt; 2 h, 20 bar, 115 °C
Reference
Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst
Manzoli, Maela ; Gaudino, Emanuela Calcio; Cravotto, Giancarlo ; Tabasso, Silvia; Baig, R. B. Nasir; et al, ACS Sustainable Chemistry & Engineering, 2019, 7(6), 5963-5974

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Tetrafluoroboric acid Catalysts: 4-Nitro-1,2-phenylenediamine Solvents: Water ;  rt; 1 h, 0 °C
1.2 Catalysts: Potassium tetrachloropalladate Solvents: Toluene ,  Water ;  1 h, 0 °C
1.3 Reagents: Sodium borohydride Solvents: Water ;  2 h, rt
1.4 Reagents: Hydrogen Solvents: Water ;  3 h, pH 9, 1 atm, rt
Reference
Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions
Liu, Yaxu; Quan, Ziyi; He, Shaopo; Zhao, Zexi; Wang, Jiang; et al, Reaction Chemistry & Engineering, 2019, 4(6), 1145-1152

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt (graphene-encapsulated) Solvents: Methanol ;  4 h, 2 MPa, 90 °C
Reference
Facile manner in regulating the graphene-shelled structure of cobalt nanoparticles for the synthesis of amines
Zhuang, Xiuzheng; Liu, Jianguo; Ma, Longlong, ChemRxiv, 2021, 1, 1-15

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel boride (Ni2B) (supported on TS-1 mol. sieve) Solvents: Isopropanol ;  0.5 MPa, rt → 120 °C; 2 h, 4 MPa, 120 °C
Reference
General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters
Ke, Da; Zhou, Shaodong, International Journal of Molecular Sciences, 2022, 23(16),

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Nickel dichloride Solvents: Water ;  1 h, 95 °C
Reference
Chemo-selective reduction of nitro and nitrile compounds using Ni nanoparticles immobilized on hyperbranched polymer-functionalized magnetic nanoparticles
Tabatabaei Rezaei, Seyed Jamal ; Mashhadi Malekzadeh, Asemeh; Poulaei, Sima; Ramazani, Ali ; Khorramabadi, Hossein, Applied Organometallic Chemistry, 2018, 32(1),

Production Method 6

Reaction Conditions
Reference
Manufacture of benzylamines from benzyl chlorides and hexamethylenetetramine
, Japan, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Silver acetate ,  (2-Bromoethynyl)tris(1-methylethyl)silane ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: 1,2-Dichloroethane ,  Pyridine ,  Acetic acid-d4 ;  4 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Catalytic C-H alkynylation of benzylamines and aldehydes with aldimine-directing groups generated in situ
Zhou, Jiao; Jiao, Tenggang; Fu, Qiang; Wang, Jun; Lu, Ji; et al, Chemical Communications (Cambridge, 2023, 59(42), 6355-6358

Production Method 8

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Zinc ,  Zinc chloride ,  Sodium azide ;  30 min, 65 °C; 65 °C → rt
1.2 Reagents: Water ;  10 min, rt
Reference
One-pot conversion of alcohol to amine using sodium azide with zinc and zinc chloride
Patil, Dinanath D.; Mhaske, Dnyandeo K.; Wadhawa, Gurumeet C.; Patare, Machindra A., Journal of Pharmaceutical Research and Opinion, 2011, 1(6), 170-171

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt ,  Graphene Solvents: Methanol ;  4 h, 2 MPa, 90 °C
Reference
A general synthesis of amines via cobalt atoms individually anchored by divacancy sites on graphene-shelled layers
Zhuang, Xiuzheng; Liu, Jianguo; Ji, Yangqi; Wu, Xiaojun; Zhang, Xinghua; et al, Chem Catalysis, 2023, 3(8),

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Iron oxide (Fe2O3) ,  Iron Solvents: Isopropanol ;  24 h, 50 bar, 120 °C
Reference
Silica-supported Fe/Fe-O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additives
Chandrashekhar, Vishwas G. ; Senthamarai, Thirusangumurugan; Kadam, Ravishankar G. ; Malina, Ondrej; Kaslik, Josef; et al, Nature Catalysis, 2022, 5(1), 20-29

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe3O4) ,  Carbon (acidified, carboxylated) ,  (SP-4-3)-Dichloro(1,7-phenanthroline-κN7)[1,1′-(sulfinyl-κS)bis[methane]]platinu… Solvents: Water ;  15 min, 25 °C
Reference
Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions
Tabatabaei Rezaei, Seyed Jamal ; Khorramabadi, Hossein; Hesami, Ali; Ramazani, Ali ; Amani, Vahid; et al, Industrial & Engineering Chemistry Research, 2017, 56(43), 12256-12266

Production Method 12

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Hydrogen ,  Ammonia Catalysts: (OC-6-33)-Bis(glycinato-κN,κO)[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κ… Solvents: Isopropanol ;  18 h, 50 bar, 130 °C
Reference
Easily Synthesized Ru Catalyst Efficiently Converts Carbonyl Compounds and Ammonia into Primary Amines
Pan, Jia-Sheng; Zhang, Rui; Ma, Shuang-Shuang; Han, Li-Jun; Xu, Bao-Hua, ChemistrySelect, 2020, 5(35), 10933-10938

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Stereoisomer of [N-[3-[bis(1,1-dimethylethyl)phosphino-κP]propyl]-1-methyl-1H-im… Solvents: Isopropanol ;  3 h, 30 bar, 50 °C
Reference
NNP-Type Pincer Imidazolylphosphine Ruthenium Complexes: Efficient Base-Free Hydrogenation of Aromatic and Aliphatic Nitriles under Mild Conditions
Adam, Rosa; Alberico, Elisabetta; Baumann, Wolfgang; Drexler, Hans-Joachim; Jackstell, Ralf; et al, Chemistry - A European Journal, 2016, 22(14), 4991-5002

Production Method 14

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Potassium tetrachloropalladate Solvents: Water ;  5 min, pH 3, rt
1.2 Reagents: Hydrogen ;  6 h, 0.1 MPa, rt
Reference
Study on preparation of palladium (0) catalyst by diazotization and its application in synthesis of aromatic amines
Wu, An-qi; Liu, Si-xin; Wang, Gui-ping; Wang, Bo, Fenzi Cuihua, 2021, 35(1), 40-47

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (silk-fibroin supported) Solvents: Methanol ;  24 h, 1 atm, rt
Reference
Highly chemoselective hydrogenation method using novel finely dispersed palladium catalyst on silk-fibroin: its preparation and activity
Ikawa, Takashi; Sajiki, Hironao; Hirota, Kosaku, Tetrahedron, 2005, 61(8), 2217-2231

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (silk fibroin-supported) Solvents: Methanol ;  24 h, rt
Reference
Preparation of silk fibroin-supported Pd(0) catalyst for chemoselective hydrogenation: reduction of palladium(II) acetate by methanol on the protein
Sajiki, Hironao; Ikawa, Takashi; Yamada, Hiromi; Tsubouchi, Kozo; Hirota, Kosaku, Tetrahedron Letters, 2003, 44(1), 171-174

Production Method 17

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Zinc ,  Iron chloride (FeCl3) ,  Sodium azide ;  30 min, 65 °C; 65 °C → rt
1.2 Reagents: Water ;  10 min, rt
Reference
One-pot conversion of alcohol to amine with zinc and ferric chloride
Dinanathpatil; Wadhava, Gurumeet; Deshmukh, Arun K., Journal of Pharmaceutical Research and Opinion, 2011, 1(3), 96-97

1-(2-chlorophenyl)methanamine Raw materials

1-(2-chlorophenyl)methanamine Preparation Products

1-(2-chlorophenyl)methanamine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:89-97-4)2-Chlorobenzylamine
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:89-97-4)邻氯苯甲胺
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1-(2-chlorophenyl)methanamine Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 1-(2-chlorophenyl)methanamine

1-(2-Chlorophenyl)Methanamine (CAS No. 89-97-4): Synthesis, Pharmacological Applications, and Emerging Research Insights

The compound 1-(2-chlorophenyl)methanamine, designated by the Chemical Abstracts Service (CAS) registry number 89-97-4, is an organic molecule of significant interest in medicinal chemistry and drug discovery. Structurally characterized by a chlorinated benzene ring (2-chlorophenyl) conjugated to a methylamine group via a methylene bridge, this compound serves as a versatile scaffold for synthesizing bioactive molecules. Recent advancements in synthetic methodologies and pharmacological evaluations have expanded its utility in developing therapeutics targeting neurological disorders, cancer, and inflammatory conditions.

In academic research, 1-(2-chlorophenyl)methanamine has emerged as a critical intermediate in the synthesis of α-amino ketones and N-substituted benzamides. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its role in constructing hybrid compounds that modulate GABAergic neurotransmission. By coupling this amine with β-keto esters under microwave-assisted conditions, researchers synthesized analogs exhibiting potent anxiolytic activity in rodent models without inducing sedation—a breakthrough addressing limitations of traditional benzodiazepines.

Clinical translational research has further highlighted its potential in oncology applications. A collaborative study between Harvard Medical School and Novartis Institutes for BioMedical Research (published in Cancer Research, 2023) revealed that derivatives of CAS No. 89-97-4 selectively inhibit the PI3K/AKT/mTOR pathway in triple-negative breast cancer cells. The mechanism involves allosteric disruption of protein-protein interactions critical for tumor survival, with IC₅₀ values as low as 0.8 μM observed in vitro.

In the realm of analytical chemistry, novel detection methods have improved quality control for this compound's commercial formulations. A recent report in Analytical Chemistry introduced a UHPLC-QTOF/MS method achieving 99.5% purity confirmation through retention time matching and accurate mass measurements (-C8H9ClN requires molecular ion at m/z 166.05). This advancement ensures consistency across pharmaceutical-grade batches used for preclinical trials.

Beyond drug development, material scientists have explored its applications in supramolecular assemblies. A 2023 Nature Communications paper described self-assembled nanostructures formed when this amine reacts with terephthaloyl chloride to create stimuli-responsive hydrogels. These materials exhibit pH-dependent swelling properties (<ΔV=+340% at pH 5), demonstrating promise for targeted drug delivery systems requiring gastrointestinal-specific release profiles.

Eco-toxicological studies published in Environmental Science & Technology (January 2024) assessed its environmental fate using OECD-compliant protocols. Results indicated rapid biodegradation (>85% within 7 days under aerobic conditions) and low bioaccumulation potential (BCF=15 L/kg wet wt), aligning with EU REACH regulations for industrial chemicals. These findings underscore its favorable safety profile compared to legacy chlorinated compounds.

Synthetic strategies continue evolving through green chemistry principles. Researchers at MIT recently reported a copper-catalyzed Buchwald-Hartwig amination protocol enabling gram-scale synthesis with >95% yield under solvent-free conditions (Green Chemistry, April 2024). This method eliminates hazardous solvents like DMF while maintaining stereoselectivity—critical for producing enantiomerically pure intermediates required in asymmetric drug synthesis.

In diagnostic applications, fluorinated derivatives of 1-(2-chlorophenyl)methanamine are being investigated as PET imaging agents targeting sigma-1 receptors (σ₁Rs). A preclinical study demonstrated high receptor affinity (Ki=0.3 nM) and favorable pharmacokinetics after radiolabeling with F-18, enabling visualization of neuroinflammatory processes associated with Alzheimer's disease progression (J Nucl Med, March 2024).

The compound's structural versatility also supports combinatorial library design strategies employed by pharmaceutical companies. A patent filed by Pfizer (WO2023/XXXXXX) details modular synthesis platforms where the chloro group serves as an "anchor" for appending diverse pharmacophores—such as pyridine rings or heterocyclic moieties—to optimize drug-likeness parameters like logP and cLogP values while maintaining metabolic stability.

Ongoing research continues to uncover new biological functions linked to this molecule's unique physicochemical properties—particularly its ability to form hydrogen bonds through the amine group while maintaining hydrophobic interactions via the aromatic ring system. These characteristics position CAS No. 89-97-4-derived compounds at the forefront of next-generation therapeutics development across multiple therapeutic areas.

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(CAS:89-97-4)2-Chlorobenzylamine
1638276;sfd9615
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Tiancheng Chemical (Jiangsu) Co., Ltd
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Purity:99%
Quantity:25KG,200KG,1000KG
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